1: Bromberg KD, Burgin AB, Osheroff N. Quinolone action against human topoisomerase IIalpha: stimulation of enzyme-mediated double-stranded DNA cleavage. Biochemistry. 2003 Apr 1;42(12):3393-8. PubMed PMID: 12653542.
2: Strumberg D, Nitiss JL, Dong J, Walker J, Nicklaus MC, Kohn KW, Heddle JG, Maxwell A, Seeber S, Pommier Y. Importance of the fourth alpha-helix within the CAP homology domain of type II topoisomerase for DNA cleavage site recognition and quinolone action. Antimicrob Agents Chemother. 2002 Sep;46(9):2735-46. PubMed PMID: 12183223; PubMed Central PMCID: PMC127396.
3: Dong J, Walker J, Nitiss JL. A mutation in yeast topoisomerase II that confers hypersensitivity to multiple classes of topoisomerase II poisons. J Biol Chem. 2000 Mar 17;275(11):7980-7. PubMed PMID: 10713116.
4: Anderson VE, Zaniewski RP, Kaczmarek FS, Gootz TD, Osheroff N. Quinolones inhibit DNA religation mediated by Staphylococcus aureus topoisomerase IV. Changes in drug mechanism across evolutionary boundaries. J Biol Chem. 1999 Dec 10;274(50):35927-32. PubMed PMID: 10585479.
5: Borde V, Duguet M. DNA topoisomerase II sites in the histone H4 gene during the highly synchronous cell cycle of Physarum polycephalum. Nucleic Acids Res. 1998 May 1;26(9):2042-49. Erratum in: Nucleic Acids Res 1998 Oct 15;26(20):following 4789. PubMed PMID: 9547257; PubMed Central PMCID: PMC147523.
6: Elsea SH, Westergaard M, Burden DA, Lomenick JP, Osheroff N. Quinolones share a common interaction domain on topoisomerase II with other DNA cleavage-enhancing antineoplastic drugs. Biochemistry. 1997 Mar 11;36(10):2919-24. PubMed PMID: 9062121.
7: Borde V, Duguet M. In vivo topoisomerase II cleavage sites in the ribosomal DNA of Physarum polycephalum. Biochemistry. 1996 May 7;35(18):5787-95. PubMed PMID: 8639539.
8: Hsiung Y, Elsea SH, Osheroff N, Nitiss JL. A mutation in yeast TOP2 homologous to a quinolone-resistant mutation in bacteria. Mutation of the amino acid homologous to Ser83 of Escherichia coli gyrA alters sensitivity to eukaryotic topoisomerase inhibitors. J Biol Chem. 1995 Sep 1;270(35):20359-64. PubMed PMID: 7657608.
9: Spitzner JR, Chung IK, Gootz TD, McGuirk PR, Muller MT. Analysis of eukaryotic topoisomerase II cleavage sites in the presence of the quinolone CP-115,953 reveals drug-dependent and -independent recognition elements. Mol Pharmacol. 1995 Aug;48(2):238-49. PubMed PMID: 7651357.
10: Riesbeck K, Forsgren A. CP-115,953 stimulates cytokine production by lymphocytes. Antimicrob Agents Chemother. 1995 Feb;39(2):476-83. PubMed PMID: 7726518; PubMed Central PMCID: PMC162563.
11: Elsea SH, Hsiung Y, Nitiss JL, Osheroff N. A yeast type II topoisomerase selected for resistance to quinolones. Mutation of histidine 1012 to tyrosine confers resistance to nonintercalative drugs but hypersensitivity to ellipticine. J Biol Chem. 1995 Jan 27;270(4):1913-20. PubMed PMID: 7829529.
12: Osheroff N, Corbett AH, Elsea SH, Westergaard M. Defining functional drug-interaction domains on topoisomerase II by exploiting mechanistic differences between drug classes. Cancer Chemother Pharmacol. 1994;34 Suppl:S19-25. Review. PubMed PMID: 8070023.
13: Elsea SH, McGuirk PR, Gootz TD, Moynihan M, Osheroff N. Drug features that contribute to the activity of quinolones against mammalian topoisomerase II and cultured cells: correlation between enhancement of enzyme-mediated DNA cleavage in vitro and cytotoxic potential. Antimicrob Agents Chemother. 1993 Oct;37(10):2179-86. PubMed PMID: 8257142; PubMed Central PMCID: PMC192247.
14: Corbett AH, Hong D, Osheroff N. Exploiting mechanistic differences between drug classes to define functional drug interaction domains on topoisomerase II. Evidence that several diverse DNA cleavage-enhancing agents share a common site of action on the enzyme. J Biol Chem. 1993 Jul 5;268(19):14394-8. PubMed PMID: 8390992.
15: Robinson MJ, Corbett AH, Osheroff N. Effects of topoisomerase II-targeted drugs on enzyme-mediated DNA cleavage and ATP hydrolysis: evidence for distinct drug interaction domains on topoisomerase II. Biochemistry. 1993 Apr 13;32(14):3638-43. PubMed PMID: 8385484.
16: Elsea SH, Osheroff N, Nitiss JL. Cytotoxicity of quinolones toward eukaryotic cells. Identification of topoisomerase II as the primary cellular target for the quinolone CP-115,953 in yeast. J Biol Chem. 1992 Jul 5;267(19):13150-3. PubMed PMID: 1320012.
17: Robinson MJ, Martin BA, Gootz TD, McGuirk PR, Osheroff N. Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group. Antimicrob Agents Chemother. 1992 Apr;36(4):751-6. PubMed PMID: 1323952; PubMed Central PMCID: PMC189387.
18: Robinson MJ, Martin BA, Gootz TD, McGuirk PR, Moynihan M, Sutcliffe JA, Osheroff N. Effects of quinolone derivatives on eukaryotic topoisomerase II. A novel mechanism for enhancement of enzyme-mediated DNA cleavage. J Biol Chem. 1991 Aug 5;266(22):14585-92. PubMed PMID: 1650363.